molecular formula C16H27N5 B8665687 N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 157014-19-2

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B8665687
CAS No.: 157014-19-2
M. Wt: 289.42 g/mol
InChI Key: NWOWSSSKNVNXCV-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with pyrrolidine rings and a tert-butyl group

Properties

CAS No.

157014-19-2

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-tert-butyl-2,6-dipyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C16H27N5/c1-16(2,3)19-13-12-14(20-8-4-5-9-20)18-15(17-13)21-10-6-7-11-21/h12H,4-11H2,1-3H3,(H,17,18,19)

InChI Key

NWOWSSSKNVNXCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=NC(=N1)N2CCCC2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2,6-di(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core and pyrrolidine rings allow it to bind to active sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

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